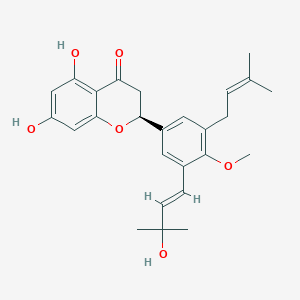![molecular formula C44H50BF2N9O4S B10847188 6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide](/img/structure/B10847188.png)
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Bo(15)PZ” is a complex chemical entity that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Bo(15)PZ” typically involves a series of carefully controlled chemical reactions. One common method includes the hydrothermal reaction, which is conducted under high temperature and pressure conditions. This method allows for the formation of the compound’s intricate structure, which includes multiple channels and a three-dimensional topology framework .
Industrial Production Methods
In an industrial setting, the production of “Bo(15)PZ” may involve large-scale hydrothermal synthesis, utilizing specialized reactors to maintain the necessary conditions. The process is optimized to ensure high yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
“Bo(15)PZ” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving “Bo(15)PZ” typically require strong reducing agents and result in the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
The reactions involving “Bo(15)PZ” often require specific reagents and conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halides and other nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxides, while reduction reactions can produce various reduced forms of the compound.
Scientific Research Applications
“Bo(15)PZ” has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in biological research, particularly in studies involving molecular interactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of “Bo(15)PZ”, including its use in drug delivery systems.
Industry: The compound’s catalytic properties make it useful in industrial processes, such as the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which “Bo(15)PZ” exerts its effects involves its interaction with specific molecular targets and pathways. For example, its catalytic activity is attributed to its ability to facilitate electron transfer reactions, which are crucial in various chemical processes. The compound’s structure allows it to interact with different substrates, enhancing the efficiency of these reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to “Bo(15)PZ” include:
Piperazine: An organic compound with a six-membered ring containing two nitrogen atoms.
Boron monoxide: A binary compound of boron and oxygen.
Uniqueness
“Bo(15)PZ” stands out due to its unique three-dimensional topology and multiple channels, which provide distinct advantages in catalytic applications. Its ability to form stable complexes and facilitate various chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C44H50BF2N9O4S |
|---|---|
Molecular Weight |
849.8 g/mol |
IUPAC Name |
6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]-N-[4-[4-[2-oxo-2-(6-oxo-5H-pyrido[2,3-b][1,4]benzodiazepin-11-yl)ethyl]piperazin-1-yl]butyl]hexanamide |
InChI |
InChI=1S/C44H50BF2N9O4S/c46-45(47)55-32(15-16-33(55)30-34-17-19-38(56(34)45)39-13-9-29-61-39)18-20-41(58)49-21-5-1-2-14-40(57)48-22-6-7-24-52-25-27-53(28-26-52)31-42(59)54-37-12-4-3-10-35(37)44(60)51-36-11-8-23-50-43(36)54/h3-4,8-13,15-17,19,23,29-30H,1-2,5-7,14,18,20-22,24-28,31H2,(H,48,57)(H,49,58)(H,51,60) |
InChI Key |
AZMSBCBXXBLHQP-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC(=O)NCCCCN3CCN(CC3)CC(=O)N4C5=CC=CC=C5C(=O)NC6=C4N=CC=C6)C=C7[N+]1=C(C=C7)C8=CC=CS8)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


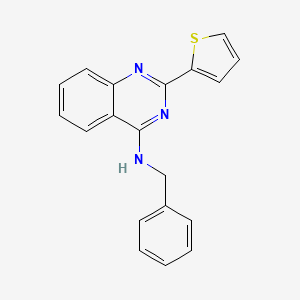

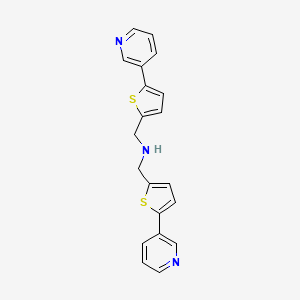
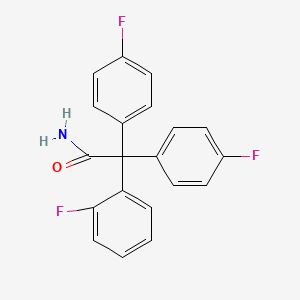
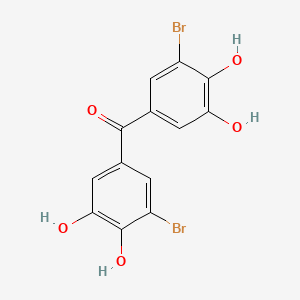
![Dimethyl 4-[3-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylcarbamoylamino]phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10847148.png)
![1-Cyano-2-(2-Methyl-1-Benzofuran-5-Yl)-3-[(3s)-2-Oxo-1-(2-Oxo-2-Pyrrolidin-1-Ylethyl)azepan-3-Yl]guanidine](/img/structure/B10847156.png)
![4-[(3R,5S,7R,12S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B10847160.png)
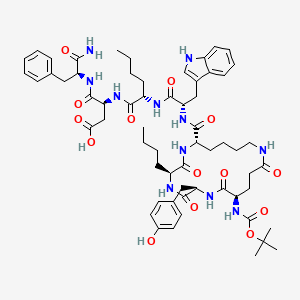
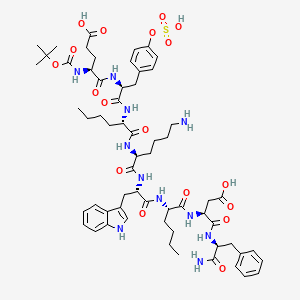
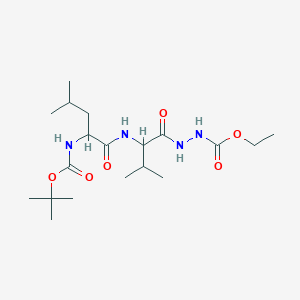
![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)
![11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one](/img/structure/B10847197.png)
